molecular formula C12H15N3 B1607083 5-tert-Butyl-1,3-diiminoisoindoline CAS No. 52319-97-8

5-tert-Butyl-1,3-diiminoisoindoline

Cat. No.: B1607083
CAS No.: 52319-97-8
M. Wt: 201.27 g/mol
InChI Key: QFTATDRGOXHSPJ-UHFFFAOYSA-N
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Description

5-tert-Butyl-1,3-diiminoisoindoline is an organic compound with the molecular formula C12H15N3 It is a derivative of isoindoline, characterized by the presence of a tert-butyl group and two imino groups at the 1 and 3 positions of the isoindoline ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-tert-Butyl-1,3-diiminoisoindoline typically involves the reaction of 4-tert-butylphthalonitrile with ammonia in the presence of sodium methylate in methanol. The reaction is carried out under reflux conditions for about 6 hours. The detailed steps are as follows :

  • Dissolve 4-tert-butylphthalonitrile (1.5 g, 8.14 mmol) in dry methanol (300 mL).
  • Introduce ammonia gas into the solution for 15 minutes.
  • Add sodium methylate to the mixture and reflux for 6 hours.
  • After completion, the product is isolated and purified.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions

5-tert-Butyl-1,3-diiminoisoindoline can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the imino groups to amine groups.

    Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.

    Substitution: Various electrophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed

    Oxidation: Oxo derivatives of this compound.

    Reduction: Amine derivatives of the compound.

    Substitution: Compounds with different functional groups replacing the tert-butyl group.

Scientific Research Applications

5-tert-Butyl-1,3-diiminoisoindoline has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-tert-Butyl-1,3-diiminoisoindoline involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    Isoindoline: The parent compound of 5-tert-Butyl-1,3-diiminoisoindoline.

    1,3-Diiminoisoindoline: Lacks the tert-butyl group but has similar imino functionalities.

    5-tert-Butylisoindoline: Contains the tert-butyl group but lacks the imino groups.

Uniqueness

This compound is unique due to the presence of both the tert-butyl group and the imino groups, which confer distinct chemical properties and reactivity. This combination makes it a valuable compound for various synthetic and research applications.

Properties

CAS No.

52319-97-8

Molecular Formula

C12H15N3

Molecular Weight

201.27 g/mol

IUPAC Name

6-tert-butyl-3-iminoisoindol-1-amine

InChI

InChI=1S/C12H15N3/c1-12(2,3)7-4-5-8-9(6-7)11(14)15-10(8)13/h4-6H,1-3H3,(H3,13,14,15)

InChI Key

QFTATDRGOXHSPJ-UHFFFAOYSA-N

SMILES

CC(C)(C)C1=CC2=C(C=C1)C(=NC2=N)N

Canonical SMILES

CC(C)(C)C1=CC2=C(C=C1)C(=N)N=C2N

Pictograms

Irritant

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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